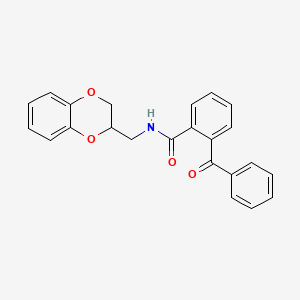![molecular formula C13H22ClNO3 B3947723 methyl 5-[(diisopropylamino)methyl]-2-furoate hydrochloride](/img/structure/B3947723.png)
methyl 5-[(diisopropylamino)methyl]-2-furoate hydrochloride
Vue d'ensemble
Description
Methyl 5-[(diisopropylamino)methyl]-2-furoate hydrochloride, also known as MDFH, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a furoate ester derivative that has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of methyl 5-[(diisopropylamino)methyl]-2-furoate hydrochloride involves its binding to the sigma-1 receptor. This binding activates the receptor, leading to downstream effects on cellular signaling pathways. This compound has been shown to modulate calcium signaling, which is important for neuronal function. It has also been shown to have neuroprotective effects in various models of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate calcium signaling, which is important for neuronal function. It has also been shown to have neuroprotective effects in various models of neurodegenerative diseases. Additionally, this compound has been shown to have anti-inflammatory effects and to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 5-[(diisopropylamino)methyl]-2-furoate hydrochloride in lab experiments is its specificity for the sigma-1 receptor. This allows researchers to study the role of this receptor in various physiological and pathological processes. Additionally, this compound has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. One limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for research on methyl 5-[(diisopropylamino)methyl]-2-furoate hydrochloride. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. This compound has been shown to have neuroprotective effects in various models of these diseases, and further research is needed to explore its potential as a treatment option. Additionally, this compound has been shown to have anti-inflammatory effects, and further research is needed to explore its potential as a treatment for inflammatory diseases. Finally, there is a need for further research on the mechanism of action of this compound, particularly its downstream effects on cellular signaling pathways.
Applications De Recherche Scientifique
Methyl 5-[(diisopropylamino)methyl]-2-furoate hydrochloride has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes, including neuronal function. This compound has been used as a tool compound to study the role of the sigma-1 receptor in various physiological and pathological processes.
Propriétés
IUPAC Name |
methyl 5-[[di(propan-2-yl)amino]methyl]furan-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.ClH/c1-9(2)14(10(3)4)8-11-6-7-12(17-11)13(15)16-5;/h6-7,9-10H,8H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFNZWYEXDFXKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=C(O1)C(=O)OC)C(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



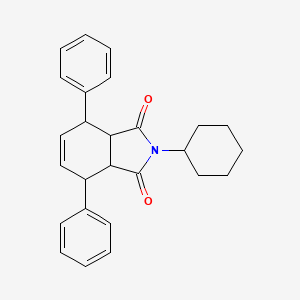
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-[5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B3947664.png)
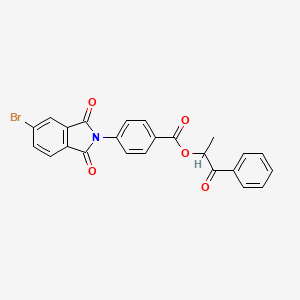
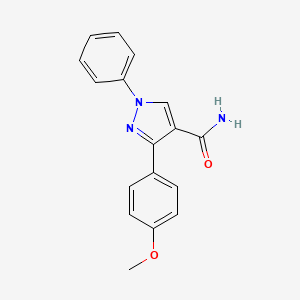
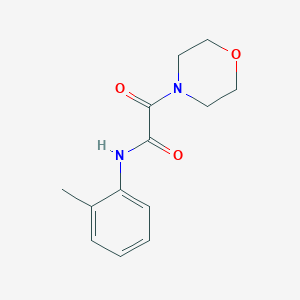
![4-(1-azepanylmethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3947685.png)
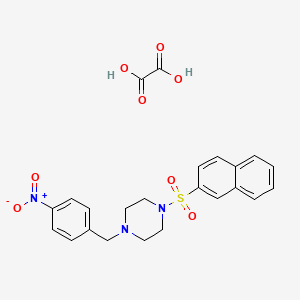
![N-{4-[(isobutylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B3947706.png)
![3-[({2-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B3947715.png)
![methyl 4-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate](/img/structure/B3947720.png)
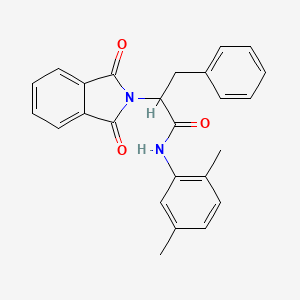

![1-{3-[(1,3-benzothiazol-2-ylthio)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride](/img/structure/B3947739.png)
